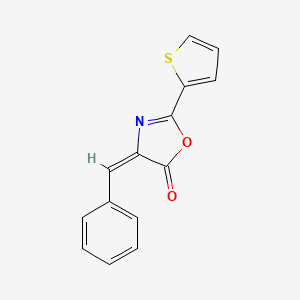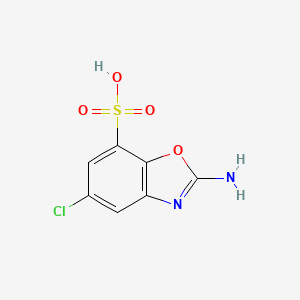
Benzoxazole-7-sulfonic acid, 2-amino-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic planar molecules that have been extensively used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications due to their broad substrate scope and functionalization potential . This particular compound is notable for its unique structure, which includes a sulfonic acid group, an amino group, and a chlorine atom, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor. One common method includes the condensation reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C can yield 2-substituted benzoxazole derivatives .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of efficient and eco-friendly catalysts. For example, the use of periodic mesoporous organo-silica with bridged N-sulfonic acid groups as a catalyst has been reported for the solvent-free synthesis of benzoxazoles from 2-aminophenol and ortho-esters at 80°C . This method offers advantages such as high yield, simple workup, and short reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfonamide derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in drug discovery and development due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoxazole-7-sulfonic acid, 2-amino-5-chloro- involves targeting various enzymes and proteins. For instance, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in critical biological pathways, including cancer formation and proliferation, making benzoxazole derivatives potential candidates for anticancer therapies .
Comparaison Avec Des Composés Similaires
2-Amino-5-chlorobenzoxazole: Similar structure but lacks the sulfonic acid group.
2-Amino-5-nitrobenzoxazole: Contains a nitro group instead of a chlorine atom.
2-Amino-5-methylbenzoxazole: Contains a methyl group instead of a chlorine atom.
Uniqueness: Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its potential for further functionalization. The combination of the amino group, chlorine atom, and sulfonic acid group provides a versatile platform for various chemical reactions and applications, distinguishing it from other benzoxazole derivatives.
Propriétés
Numéro CAS |
64037-29-2 |
|---|---|
Formule moléculaire |
C7H5ClN2O4S |
Poids moléculaire |
248.64 g/mol |
Nom IUPAC |
2-amino-5-chloro-1,3-benzoxazole-7-sulfonic acid |
InChI |
InChI=1S/C7H5ClN2O4S/c8-3-1-4-6(14-7(9)10-4)5(2-3)15(11,12)13/h1-2H,(H2,9,10)(H,11,12,13) |
Clé InChI |
GBNSTFYSASRNQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1N=C(O2)N)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


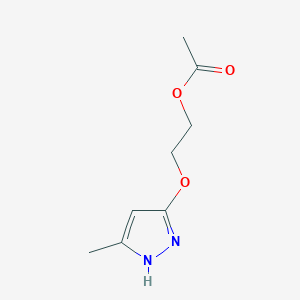
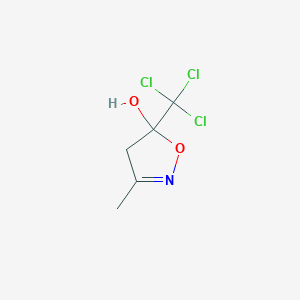

![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)
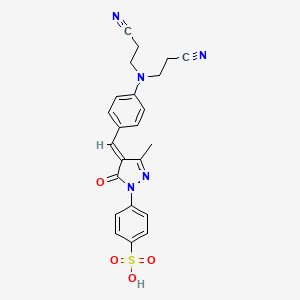
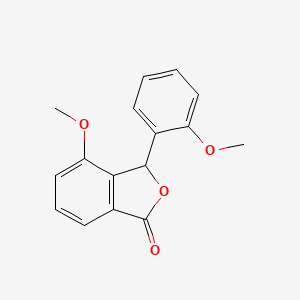
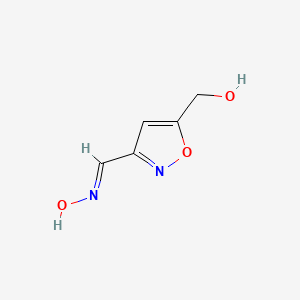
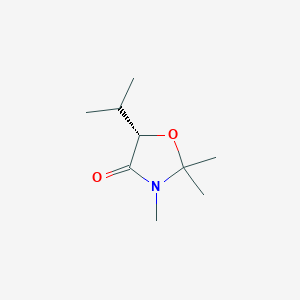

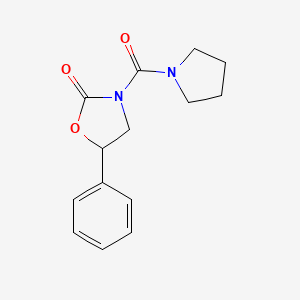
![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)


